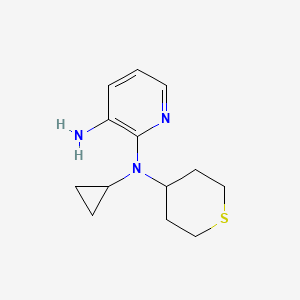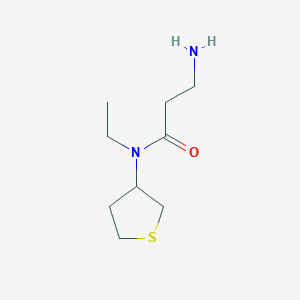![molecular formula C11H10ClN3 B1490420 6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine CAS No. 2092721-98-5](/img/structure/B1490420.png)
6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine
Vue d'ensemble
Description
“6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine” is a chemical compound that belongs to the class of organic compounds known as diphenylmethanes . It is available from various suppliers, including Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring attached to a chlorophenyl group and an amine group . The empirical formula is C10H7Cl2N3 and the molecular weight is 240.09 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its solid form and its SMILES string representation: ClC1=CC=C(NC2=NC=NC(Cl)=C2)C=C1 .Applications De Recherche Scientifique
Antihypertensive Activity
One study highlights the synthesis and evaluation of derivatives for antihypertensive activity, indicating that certain compounds within this chemical class can lower blood pressure to normotensive levels in hypertensive rats, suggesting a potential application in the development of antihypertensive medications (Bennett et al., 1981).
Antimicrobial Activity
Another research avenue involves the synthesis of derivatives assessed for biological activity against various bacteria and fungi, with some compounds showing moderate activity, indicating the potential use of such chemicals in antimicrobial drug development (J.V.Guna & D.M.Purohit, 2012).
Fungicidal Properties
Derivatives have also been synthesized with fungicidal properties, offering insights into the potential agricultural applications of compounds within this chemical family for the control of fungal pathogens (С. Тумкявичюс et al., 2013).
Antibacterial Agent
Experimental and theoretical studies on specific derivatives have demonstrated potential antibacterial activity, suggesting their use in developing new antibacterial agents (S. Murugavel et al., 2015).
Corrosion Inhibition
Research into the application of pyrimidine derivatives as corrosion inhibitors for aluminium in acid mediums indicates a potential industrial application in protecting metals from corrosion, highlighting the diverse utility of these compounds (N. Abdelshafi, 2020).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.
Mode of Action
The specific nature of these interactions and changes would depend on the particular targets of the compound .
Pharmacokinetics
These properties would determine the bioavailability of the compound, i.e., the extent and rate at which it reaches its site of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine. These factors could include the presence of other compounds, pH, temperature, and the specific characteristics of the biological environment in which the compound is acting .
Orientations Futures
The future directions for “6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine” and similar compounds could involve further exploration of their biological activities and potential applications in therapeutics . This could include developing new compounds using cost-effective processes to reduce disease incidence and accomplish health strategy milestones .
Analyse Biochimique
Biochemical Properties
6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound’s interaction with CDKs involves binding to the active site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cell lines such as MCF-7 and HCT-116 . This apoptotic effect is mediated through the activation of caspases and the upregulation of pro-apoptotic genes. Additionally, this compound can alter metabolic pathways, leading to changes in cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of CDKs, inhibiting their activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation of pro-apoptotic genes and the downregulation of survival genes, contributing to its cytotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods . Long-term exposure to this compound can lead to sustained cell cycle arrest and apoptosis, highlighting its potential as a therapeutic agent .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity . These threshold effects underscore the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound’s metabolism can lead to the formation of active metabolites that contribute to its pharmacological effects. Additionally, this compound can influence metabolic flux, altering the levels of key metabolites involved in energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its affinity for specific binding sites and its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression. Additionally, this compound can accumulate in the cytoplasm, where it can interact with cytoplasmic enzymes and signaling proteins .
Propriétés
IUPAC Name |
6-[(4-chlorophenyl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c12-9-3-1-8(2-4-9)5-10-6-11(13)15-7-14-10/h1-4,6-7H,5H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQYNVAQKKFTOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=NC=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



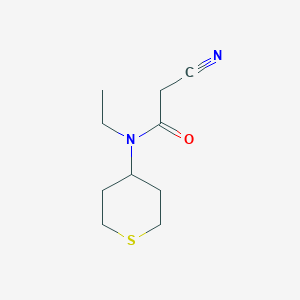
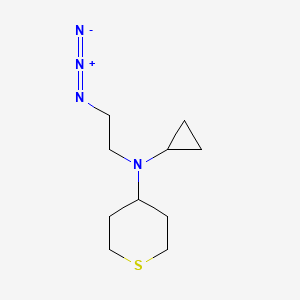
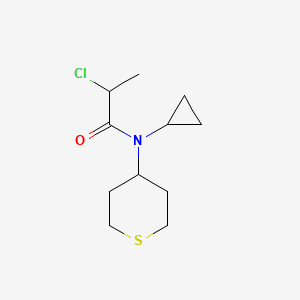

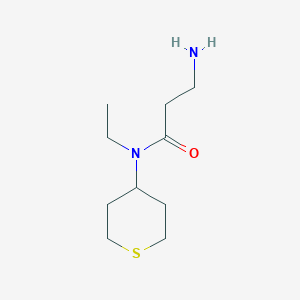





![2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1490352.png)
![2-azido-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1490355.png)
